molecular formula C13H16INO3 B13140916 tert-Butyl (4-acetyl-2-iodophenyl)carbamate

tert-Butyl (4-acetyl-2-iodophenyl)carbamate

Cat. No.: B13140916
M. Wt: 361.17 g/mol
InChI Key: DYRVWSRLYJSKAV-UHFFFAOYSA-N
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Description

tert-Butyl (4-acetyl-2-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetyl group, and an iodine atom attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-acetyl-2-iodophenyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-acetyl-2-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as triethylamine, used in the protection of amino groups.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Substituted Phenyl Derivatives: Formed through substitution reactions.

    Amines and Alcohols: Formed through hydrolysis of the carbamate group.

Scientific Research Applications

tert-Butyl (4-acetyl-2-iodophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-acetyl-2-iodophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The iodine atom and acetyl group contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-acetyl-2-iodophenyl)carbamate is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H16INO3

Molecular Weight

361.17 g/mol

IUPAC Name

tert-butyl N-(4-acetyl-2-iodophenyl)carbamate

InChI

InChI=1S/C13H16INO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)

InChI Key

DYRVWSRLYJSKAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I

Origin of Product

United States

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